4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is known for its unique structural features and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through several methods. One efficient approach involves a one-pot multicomponent reaction. This method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of readily available starting materials and the absence of metal catalysts make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be compared with other similar compounds, such as:
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline core and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and also show significant biological activities.
Benzo[h]pyrano[2,3-b]quinolines: These compounds have an additional benzene ring fused to the pyranoquinoline core, enhancing their biological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
CAS No. |
62668-76-2 |
---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-11-8-4-5-9-12(11)19-17-14(15)16(21)13(18(22)23-17)10-6-2-1-3-7-10/h1-9,21H,(H,19,20) |
InChI Key |
MCKWWFMHICPESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.